Ethyl 3-oxodecanoate chemical and physical properties
Ethyl 3-oxodecanoate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key experimental protocols for ethyl 3-oxodecanoate. The information is intended to support research and development activities by offering a consolidated resource for the characterization and synthesis of this β-keto ester.
Chemical and Physical Properties
Ethyl 3-oxodecanoate is a β-keto ester with the molecular formula C₁₂H₂₂O₃. It is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.[1] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-oxodecanoate | PubChem[2] |
| CAS Number | 13195-66-9 | PubChem[2] |
| Molecular Formula | C₁₂H₂₂O₃ | PubChem[2] |
| Molecular Weight | 214.30 g/mol | PubChem[2] |
| InChI Key | YZKPCVHTRBTTAX-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Physical Form | Liquid | At room temperature | Sigma-Aldrich[1] |
| Boiling Point | 258.8 ± 8.0 °C | Predicted at 760 mmHg | Chemsrc[3] |
| Density | 0.9 ± 0.1 g/cm³ | Predicted | Chemsrc[3] |
| Flash Point | 104.6 ± 18.5 °C | Predicted | Chemsrc[3] |
| Refractive Index | 1.436 | Predicted | Chemsrc[3] |
| LogP (XLogP3-AA) | 3.3 | Computed | PubChem[2] |
| Topological Polar Surface Area | 43.4 Ų | Computed | PubChem[2] |
| Rotatable Bond Count | 10 | Computed | PubChem[2] |
Keto-Enol Tautomerism
A critical chemical property of ethyl 3-oxodecanoate, like other β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity and spectroscopic characterization.
The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl group and through the formation of a stable, six-membered intramolecular hydrogen bond.[4] The position of this equilibrium is sensitive to factors such as the solvent and temperature.[4] Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form.[4]
Caption: Keto-enol tautomerism of ethyl 3-oxodecanoate.
Spectroscopic Data (Predicted)
Experimental spectra for ethyl 3-oxodecanoate are not widely available. The following data is predicted based on the analysis of structurally similar compounds, such as ethyl 3-oxoheptanoate, and general principles of spectroscopy for β-keto esters.[5] The presence of both keto and enol tautomers in solution will result in two sets of signals for the atoms involved in the tautomerism.[4]
Table 3: Predicted ¹H NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| ~2.53 | Triplet (t) | 2H | -C(=O)CH₂ (CH₂)₅CH₃ |
| ~1.55-1.65 | Multiplet (m) | 2H | -CH₂CH₂ (CH₂)₄CH₃ |
| ~1.25-1.35 | Multiplet (m) | 8H | -(CH₂ ₄)CH₃ & -OCH₂CH₃ |
| ~0.88 | Triplet (t) | 3H | -(CH₂)₆CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~203.0 | C =O (Ketone) |
| ~167.5 | C =O (Ester) |
| ~61.5 | -OCH₂ CH₃ |
| ~49.8 | -C(=O)CH₂ C(=O)- |
| ~43.5 | -C(=O)CH₂ (CH₂)₅CH₃ |
| ~31.6 | -CH₂CH₂ (CH₂)₄CH₃ |
| ~28.8 | -(CH₂ )- (Alkyl Chain) |
| ~23.5 | -(CH₂ )- (Alkyl Chain) |
| ~22.5 | -(CH₂ )- (Alkyl Chain) |
| ~14.1 | -OCH₂CH₃ |
| ~14.0 | -(CH₂)₆CH₃ |
Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955-2855 | Strong | C-H (Aliphatic) Stretch |
| ~1745 | Strong | C=O (Ester) Stretch |
| ~1720 | Strong | C=O (Ketone) Stretch |
| ~1650 | Medium-Weak | C=C (Enol) Stretch |
| ~1250-1150 | Strong | C-O (Ester) Stretch |
Experimental Protocols
The most common method for synthesizing β-keto esters like ethyl 3-oxodecanoate is the crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl octanoate and ethyl acetate.
Materials:
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Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
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Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)
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Ethyl octanoate
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
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Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.
-
Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. Slowly add ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
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Condensation: Add a solution of ethyl octanoate in the reaction solvent dropwise to the enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
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Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).
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Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure ethyl 3-oxodecanoate.
Caption: Experimental workflow for the synthesis of ethyl 3-oxodecanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Accurately weigh approximately 10-20 mg of purified ethyl 3-oxodecanoate.
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Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
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Cap the NMR tube and invert it several times to ensure a homogeneous solution.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.
Infrared (IR) Spectroscopy:
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Sample Preparation (Neat Liquid): As ethyl 3-oxodecanoate is a liquid, the spectrum can be acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
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Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
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Data Acquisition: Perform a background scan with the empty salt plates in the beam path.
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Place the prepared sample plates in the spectrometer's sample holder.
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Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Safety and Handling
Ethyl 3-oxodecanoate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
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Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. Ethyl 3-oxodecanoate | CAS#:13195-66-9 | Chemsrc [chemsrc.com]
- 4. Ethyl 3-Oxododecanoate|CAS 67342-99-8 [benchchem.com]
- 5. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
